molecular formula C8H18ClNO2 B2760846 (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride CAS No. 2361608-94-6

(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride

Cat. No. B2760846
CAS RN: 2361608-94-6
M. Wt: 195.69
InChI Key: PBUCVMYATOCJQO-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride” is a chemical compound. Its closest known compounds are “methyl 2-amino-2,3-dimethylbutanoate” and "2-Amino-2,3-dimethylbutanenitrile" . The former has a molecular weight of 145.2 and the latter has a molecular weight of 112.173 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-amino-2,3-dimethylbutanoate” include a molecular weight of 145.2, a storage temperature of 4 degrees Celsius, and a physical form of liquid . “2-Amino-2,3-dimethylbutanenitrile” has a molecular weight of 112.173, a density of 0.9±0.1 g/cm3, a boiling point of 173.5±23.0 °C at 760 mmHg, and a flash point of 58.8±22.6 °C .

Scientific Research Applications

Synthesis and Derivatives Development

Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride, like related compounds, is often a key intermediate in the synthesis of complex molecules. For example, the Chlorotrimethylsilane-Mediated Friedländer Synthesis has been utilized to create 2-(a-Chloroalkyl)quinoline derivatives from 2-aminoacetophenone and 2-aminobenzophenone, showcasing a method for generating potentially bioactive quinoline derivatives in high yields (Degtyarenko et al., 2007). This exemplifies the utility of such ethyl esters in constructing heterocyclic compounds, which are crucial in medicinal chemistry.

Drug Development and Diagnostic Tools

Compounds structurally related to (S)-Ethyl 2-amino-2,3-dimethylbutanoate hydrochloride have been explored for their potential in diagnosing and treating diseases. A study utilized a hydrophobic radiofluorinated derivative for positron emission tomography (PET) imaging to identify neurofibrillary tangles and beta-amyloid plaques in Alzheimer's disease, demonstrating the critical role of chemical derivatives in developing noninvasive diagnostic tools (Shoghi-Jadid et al., 2002).

Material Science and Polymorphism

In material science, the study of polymorphism in compounds akin to this compound reveals the significance of understanding solid-state forms for the pharmaceutical industry. For example, research on Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride identified two polymorphic forms, highlighting challenges in analytical characterization and implications for drug formulation (Vogt et al., 2013).

Environmental and Toxicological Studies

Furthermore, derivatives of ethyl 2-amino acids have been investigated for their environmental and toxicological impacts. For instance, studies on phthalate esters, like Di(2-ethylhexyl) phthalate (DEHP), examine their effects on liver function and interactions with other chemicals, providing insights into the safety and biological impacts of such compounds (Seth, 1982).

Safety and Hazards

“Methyl 2-amino-2,3-dimethylbutanoate” has a GHS02 pictogram, a signal word of warning, and hazard statements including H226 . “2-Amino-2,3-dimethylbutanenitrile” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

ethyl (2S)-2-amino-2,3-dimethylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2.ClH/c1-5-11-7(10)8(4,9)6(2)3;/h6H,5,9H2,1-4H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBUCVMYATOCJQO-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@](C)(C(C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.